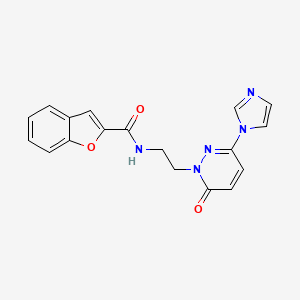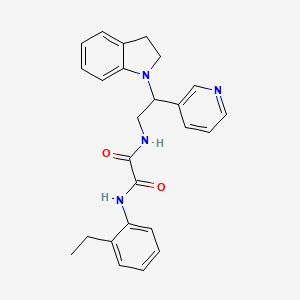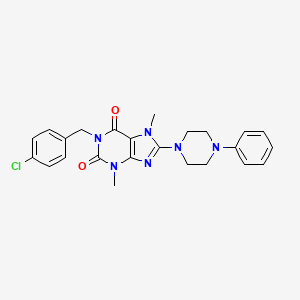
N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains an acetylphenyl group, an amino group, a thioether group, and a dihydropyrimidinone group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the acetylphenyl group might be introduced via a Friedel-Crafts acylation, while the dihydropyrimidinone group might be formed via a Biginelli reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The compound would likely exhibit a combination of aromatic, amide, and thioether character .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the acetylphenyl group might undergo electrophilic aromatic substitution reactions, while the amino group might participate in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and thioether might make the compound somewhat soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Pyrimidine Derivatives : One study explored the synthesis of new pyrimidine derivatives, including those with structures similar to the compound . These compounds were examined for their antimicrobial and antitumor activities, highlighting the potential use of these derivatives in medical research (Sakr et al., 2020).
- Novel Transformations in Thienopyrimidines : Research into novel transformations of amino and carbonyl/nitrile groups in thiophene derivatives, which are structurally related to the compound, was conducted. This study contributed to the understanding of thienopyrimidine synthesis, relevant to the development of new pharmaceuticals (Pokhodylo et al., 2010).
Biological Applications
- Histone Deacetylase Inhibition : A compound structurally similar to the one was identified as a histone deacetylase (HDAC) inhibitor, showing promise as an anticancer drug. This highlights the potential of similar compounds in cancer therapy (Zhou et al., 2008).
Pharmaceutical Research
- Anticonvulsant Activity : Research on compounds with a similar structure has shown significant anticonvulsant activity in animal models. This suggests the possibility of using related compounds in developing new anticonvulsant drugs (Robertson et al., 1987).
Wirkmechanismus
Target of Action
Similar compounds have been known to target various cellular components, including enzymes and receptors, to exert their pharmacological effects .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, leading to downstream effects such as the inhibition of inflammatory mediators .
Result of Action
Similar compounds have been reported to exhibit potent inhibitory effects against certain cellular processes .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-acetylphenylamine with ethyl 2-mercaptoacetate to form 2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)acetic acid. This intermediate is then reacted with urea to form N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide.", "Starting Materials": [ "4-acetylphenylamine", "ethyl 2-mercaptoacetate", "urea", "benzoyl chloride", "triethylamine", "dimethylformamide", "acetic anhydride", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 4-acetylphenylamine is reacted with ethyl 2-mercaptoacetate in the presence of benzoyl chloride and triethylamine in dimethylformamide to form 2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)acetic acid.", "Step 2: The intermediate from step 1 is reacted with urea in the presence of acetic anhydride and sodium bicarbonate in ethanol to form N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide.", "Step 3: The final product is purified by recrystallization from ethanol and water." ] } | |
CAS-Nummer |
872596-86-6 |
Produktname |
N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide |
Molekularformel |
C21H19N5O4S |
Molekulargewicht |
437.47 |
IUPAC-Name |
N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-amino-6-oxo-1H-pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C21H19N5O4S/c1-12(27)13-7-9-15(10-8-13)23-16(28)11-31-21-25-18(22)17(20(30)26-21)24-19(29)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,23,28)(H,24,29)(H3,22,25,26,30) |
InChI-Schlüssel |
QEXZLSRUIDALNF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-Fluorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene](/img/structure/B2684427.png)

![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B2684431.png)
![N-cyclohexyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2684432.png)
![ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2684435.png)
![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid](/img/structure/B2684437.png)

![N-{3-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2684439.png)
![4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2684440.png)

![4-methoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2684443.png)
